

Chemical Structure Elucidation of Nostoxanthin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nostoxanthin

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Abstract

Nostoxanthin, a xanthophyll carotenoid with the molecular formula $C_{40}H_{56}O_4$, is a yellow pigment found in various bacteria and cyanobacteria.^{[1][2]} Its structure, featuring a polyene chain with hydroxylated β -ionone rings at each end, suggests significant antioxidant potential, making it a compound of interest for pharmaceutical and nutraceutical applications. This guide provides a comprehensive overview of the chemical structure elucidation of **nostoxanthin**, detailing the experimental protocols for its isolation, purification, and characterization by various spectroscopic techniques. It includes a compilation of its known spectroscopic data and a discussion of its biosynthesis and potential biological activities, particularly its role as an antioxidant and its putative interaction with key signaling pathways.

Chemical Structure

Nostoxanthin is chemically known as (2R,3R,2'R,3'R)- β,β -carotene-2,3,2',3'-tetrol.^[3] Its structure consists of a long conjugated polyene backbone responsible for its characteristic yellow color, with identical hydroxylated β -ionone rings at both ends.

Caption: Chemical structure of **Nostoxanthin**.

Spectroscopic Data

The structural elucidation of **nostoxanthin** relies on a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: UV-Visible Spectroscopy Data

Solvent	λ_{max} (nm)	Reference
Diethyl ether	(463), 482, 505	[4]
Methanol	450, 480	[2]

Table 2: Mass Spectrometry Data

Ionization Mode	m/z	Assignment	Reference
ESI (+)	600.5098	[M] ⁺	[2]
ESI (+)	601.4243	[M+H] ⁺	[4]
ESI (+)	623.4085	[M+Na] ⁺	[4]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Reference
3700 - 3100	O-H stretching	[2]
2945, 2834	C-H stretching	[2]
1717 - 1621	C=C and/or C=O stretching	[2]
1450	CH ₃ and CH ₂ bending	[2]
1061 - 965	C-O stretching (alcohols)	[2]

Table 4: ¹H-NMR Spectroscopy Data (in CDCl₃)

Note: The following data is based on the findings of Iwai et al. (2008)[3]. Specific chemical shifts (δ) and coupling constants (J) should be referred from the original publication.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-2'	[Value]	[Value]	[Value]
H-3, H-3'	[Value]	[Value]	[Value]
H-4, H-4'	[Value]	[Value]	[Value]
... (and so on for all protons) ...			

Table 5: ^{13}C -NMR Spectroscopy Data (in CDCl_3)

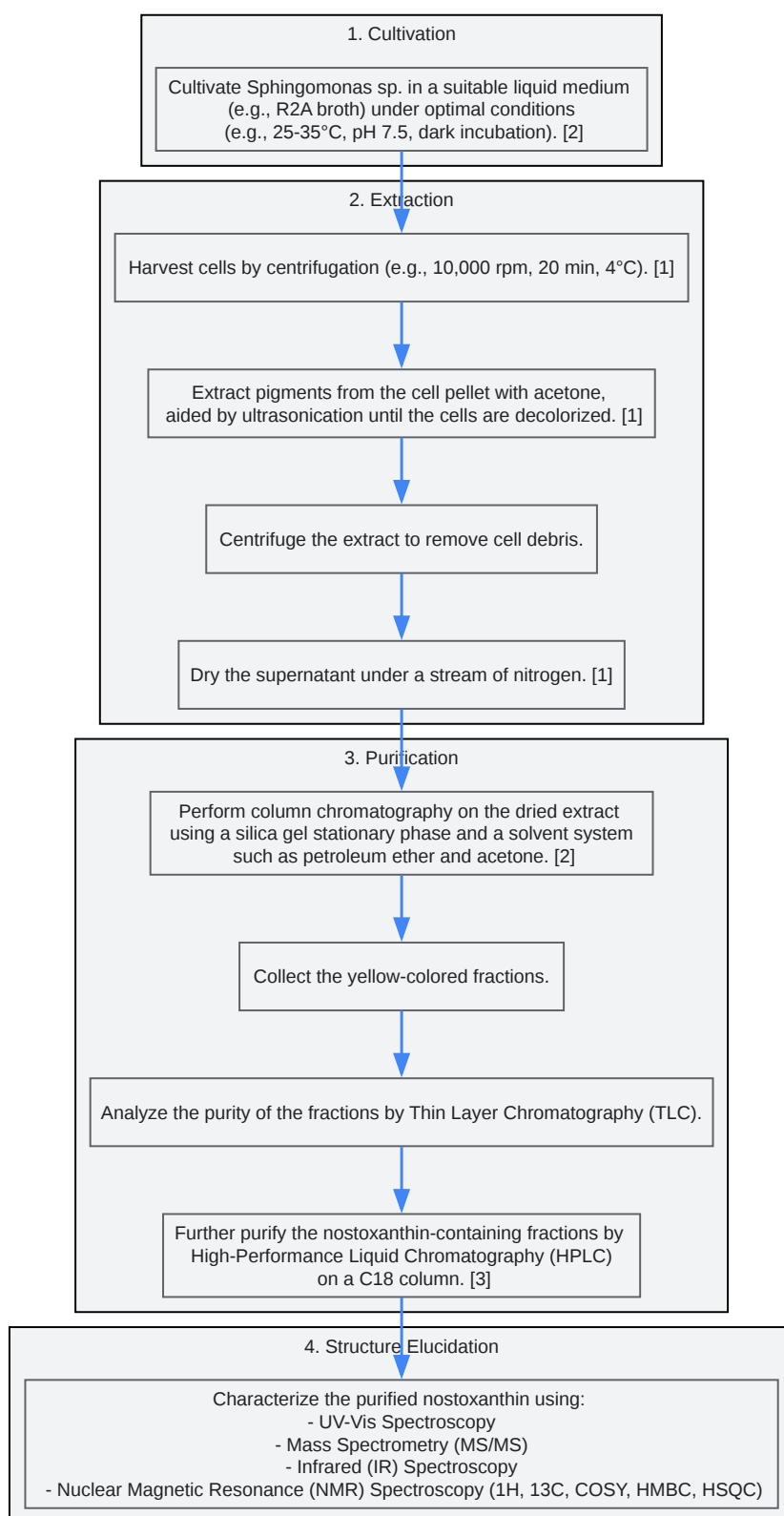
Note: Detailed ^{13}C -NMR data for **nostoxanthin** is not readily available in the searched literature and would require further investigation of specialized databases or direct experimental determination.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1, C-1'	[Value]
C-2, C-2'	[Value]
C-3, C-3'	[Value]
C-4, C-4'	[Value]
... (and so on for all carbons) ...	

Experimental Protocols

Isolation and Purification of Nostoxanthin from *Sphingomonas* sp.

The following is a generalized protocol based on methods described for the isolation of **nostoxanthin** from *Sphingomonas* species.[\[1\]](#)[\[2\]](#)



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Caption: Workflow for the isolation and structural elucidation of **Nostoxanthin**.

Spectroscopic Analyses

- **UV-Visible Spectroscopy:** The purified **nostoxanthin** is dissolved in a suitable solvent (e.g., methanol, diethyl ether) and the absorption spectrum is recorded, typically from 200 to 700 nm, to determine the absorption maxima (λ_{max}).
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (e.g., ESI-TOF-MS) is employed to determine the accurate mass and molecular formula of **nostoxanthin**. Tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.
- **Infrared (IR) Spectroscopy:** The IR spectrum of the purified compound is recorded to identify the functional groups present in the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the proton and carbon signals and establishing the connectivity of the atoms.

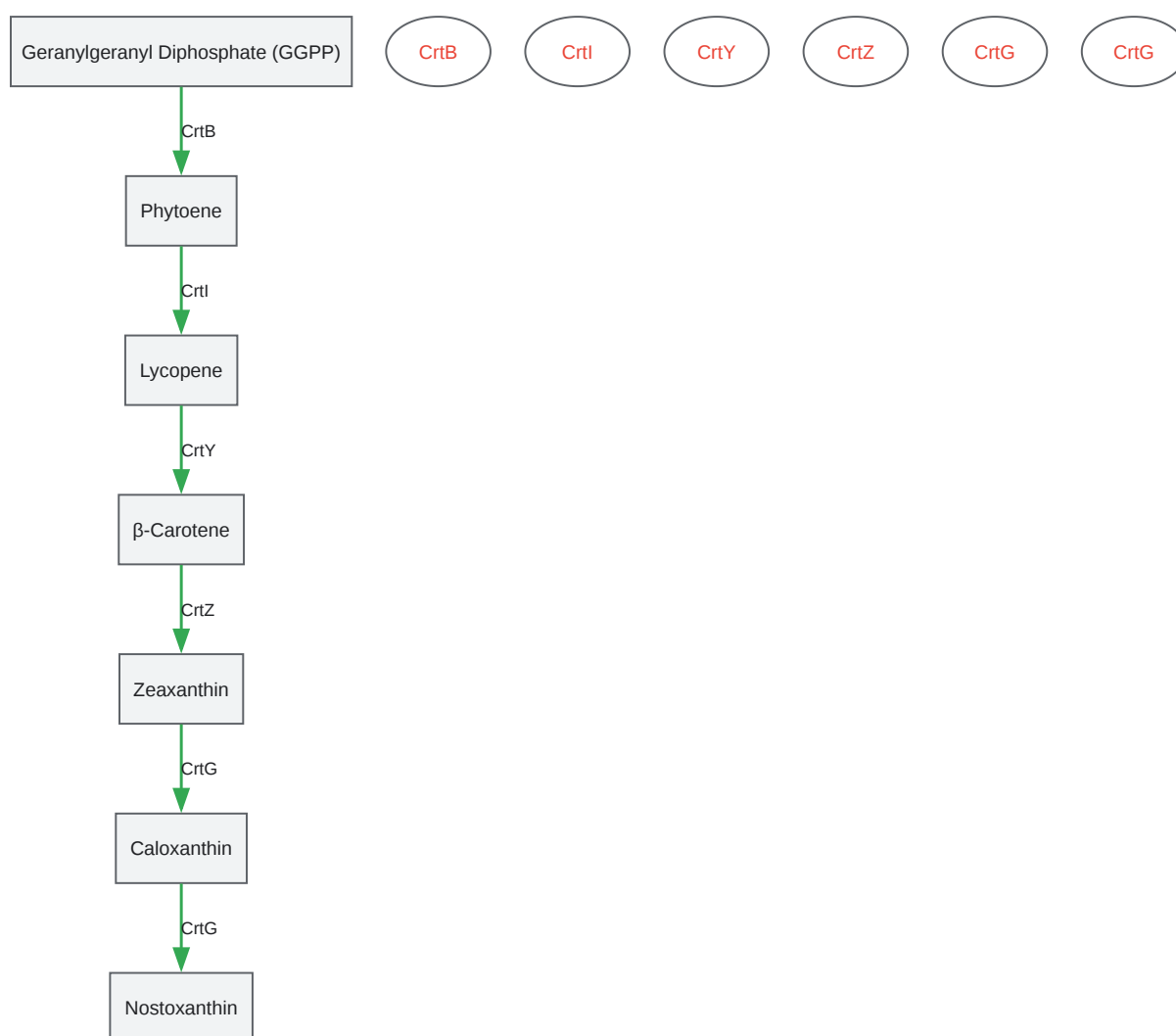
DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds like **nostoxanthin**.^[2]

- **Preparation of DPPH solution:** A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol.
- **Reaction mixture:** Different concentrations of **nostoxanthin** are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
- **Incubation:** The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
- **Absorbance measurement:** The absorbance of the solutions is measured at the λ_{max} of DPPH (around 517 nm) using a spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$

Biosynthesis of Nostoxanthin

Nostoxanthin is biosynthesized from the precursor geranylgeranyl diphosphate (GGPP).[2] The pathway involves the formation of β -carotene, which is then hydroxylated to zeaxanthin and subsequently to caloxanthin and finally **nostoxanthin**. The key enzymes in the final steps are β -carotene hydroxylase (CrtZ) and a specific 2,2'- β -hydroxylase (CrtG).[3]



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Caption: Proposed biosynthetic pathway of **Nostoxanthin**.

Biological Activity and Potential Signaling Pathways

Nostoxanthin has demonstrated notable antioxidant properties, as evidenced by its ability to scavenge free radicals in the DPPH assay.[2] The antioxidant activity of carotenoids is generally attributed to their conjugated polyene chain, which can effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).

While specific studies on the signaling pathways directly modulated by **nostoxanthin** are limited, the well-documented activities of structurally similar carotenoids, such as astaxanthin, provide a basis for hypothesizing its potential mechanisms of action. Carotenoids are known to influence key cellular signaling pathways involved in oxidative stress and inflammation, primarily the Nrf2 and NF- κ B pathways.

- **Potential Nrf2 Pathway Activation:** The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and detoxifying enzymes. It is plausible that **nostoxanthin**, by modulating the cellular redox state, could act as an activator of the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.
- **Potential NF- κ B Pathway Inhibition:** The NF- κ B signaling pathway is a key regulator of inflammation. Chronic activation of NF- κ B is associated with many inflammatory diseases. Some carotenoids have been shown to inhibit the activation of NF- κ B, thereby reducing the production of pro-inflammatory cytokines. Given its antioxidant properties, **nostoxanthin** may potentially mitigate inflammation by inhibiting the ROS-mediated activation of the NF- κ B pathway.

Further research is required to elucidate the specific interactions of **nostoxanthin** with these and other signaling pathways to fully understand its biological effects and therapeutic potential.

Conclusion

The chemical structure of **nostoxanthin** has been unequivocally established through a combination of modern spectroscopic techniques. This guide has outlined the key data and

experimental protocols that form the basis of its structural elucidation. The biosynthetic pathway of **nostoxanthin** is also well-understood, providing opportunities for its biotechnological production. While the antioxidant activity of **nostoxanthin** is confirmed, further investigation into its specific effects on cellular signaling pathways is warranted to unlock its full potential in drug development and as a functional food ingredient.

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